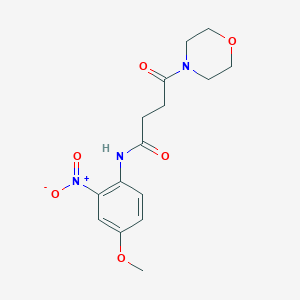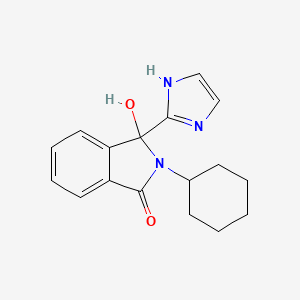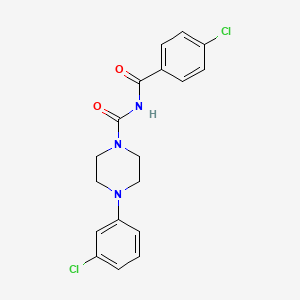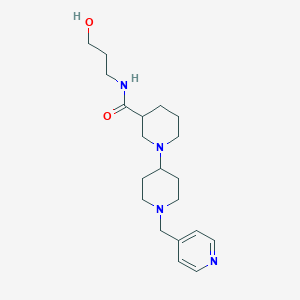
N-(4-methoxy-2-nitrophenyl)-4-(4-morpholinyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-nitrophenyl)-4-(4-morpholinyl)-4-oxobutanamide, commonly known as MNBA, is a chemical compound that has been widely used in scientific research for its varied applications. MNBA is a synthetic compound that belongs to the class of amides and is used in the study of biochemical and physiological processes.
Mecanismo De Acción
MNBA's mechanism of action is primarily through the inhibition of enzymes, particularly AChE. MNBA binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an increase in its concentration. This increase in acetylcholine concentration can lead to improved cognitive function and has been linked to the potential treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
MNBA's biochemical and physiological effects are primarily related to its inhibition of enzymes. MNBA inhibits AChE activity, leading to an increase in acetylcholine concentration. This increase in acetylcholine can lead to improved cognitive function and has been linked to the potential treatment of Alzheimer's disease. MNBA has also been shown to inhibit the growth of various cancer cell lines, potentially leading to the development of anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBA's advantages for lab experiments include its ability to inhibit enzymes, particularly AChE, and its potential for the development of new drugs for various diseases. MNBA's limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For MNBA research include the development of new MNBA derivatives with improved efficacy and reduced toxicity, the study of MNBA's potential for the treatment of other diseases, and the investigation of MNBA's mechanism of action. Additionally, MNBA's potential for use in drug delivery systems and its potential as a biosensor make it an exciting area of research for the future.
Métodos De Síntesis
MNBA can be synthesized through a multistep process that involves the reaction of 4-methoxy-2-nitroaniline with 4-morpholinecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure MNBA. The purity of MNBA can be determined through various analytical techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
MNBA has been widely used in scientific research for its varied applications. One of its primary applications is in the study of enzyme inhibition, particularly the inhibition of acetylcholine esterase (AChE). AChE is an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine, which is essential for proper nerve function. The inhibition of AChE has been linked to various neurological disorders, including Alzheimer's disease. MNBA has been shown to inhibit AChE activity and has been used in the development of potential Alzheimer's disease drugs.
MNBA has also been used in the study of other enzyme inhibition pathways, including the inhibition of butyrylcholine esterase, carbonic anhydrase, and urease. Additionally, MNBA has been used in the development of potential anti-cancer drugs, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-morpholin-4-yl-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c1-23-11-2-3-12(13(10-11)18(21)22)16-14(19)4-5-15(20)17-6-8-24-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNNTHEFOPMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49723429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465525.png)


![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluoro-N-(2-methoxyethyl)aniline](/img/structure/B5465571.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)

![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)
![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)